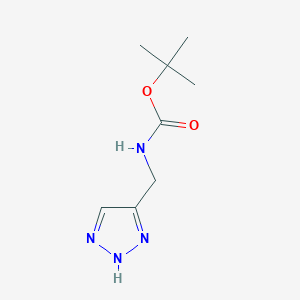![molecular formula C7H6N4O B13964481 Imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13964481.png)
Imidazo[1,5-a]pyrimidine-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,5-a]pyrimidine-8-carboxamide is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazopyrimidine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyrimidine-8-carboxamide typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . This process can be carried out under acidic conditions, which facilitate the formation of the imidazo[1,5-a]pyrimidine core. The reaction conditions often include the use of ethanol as a solvent and trifluoroacetic acid (TFA) as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[1,5-a]pyrimidine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrimidine-8-carboxylic acid, while reduction may yield this compound derivatives with reduced functional groups.
Applications De Recherche Scientifique
Imidazo[1,5-a]pyrimidine-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of optoelectronic devices, sensors, and imaging agents.
Mécanisme D'action
The mechanism of action of imidazo[1,5-a]pyrimidine-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Pyrazolo[1,5-a]pyrimidine: Exhibits similar “amino-nitro-amino” arrangements and is used in various pharmaceutical applications.
Uniqueness: Imidazo[1,5-a]pyrimidine-8-carboxamide stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and interact with diverse biological targets makes it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C7H6N4O |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
imidazo[1,5-a]pyrimidine-8-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-7-9-2-1-3-11(7)4-10-5/h1-4H,(H2,8,12) |
Clé InChI |
WJJPKIOMHGENKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=NC(=C2N=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)




![2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide](/img/structure/B13964432.png)
![1,3-Dioxolo[4,5-B]pyridine-6-thiol](/img/structure/B13964433.png)

![N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine](/img/structure/B13964441.png)



![5-(1-Chloroethyl)-2-methylbenzo[d]thiazole](/img/structure/B13964476.png)

